- Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate), Helvetica Chimica Acta, 1995, 78(5), 1185-206
Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)
93267-05-1 structure
Product Name:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Número CAS:93267-05-1
MF:C10H19NO4
Megavatios:217.26216340065
MDL:MFCD27578336
CID:5087941
Update Time:2025-05-20
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Propiedades químicas y físicas
Nombre e identificación
-
- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
- (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
- (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
-
- MDL: MFCD27578336
- Renchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
- Clave inchi: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
- Sonrisas: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 6
- Complejidad: 232
- Xlogp3: 1.2
- Superficie del Polo topológico: 64.599
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-250mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-500mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 500mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-5g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 5g |
$4475 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749514-1g |
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate |
93267-05-1 | 98% | 1g |
¥3633.00 | 2024-04-25 | |
| eNovation Chemicals LLC | Y1126267-50mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 50mg |
$240 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126267-100mg |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 100mg |
$340 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1126267-1g |
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester |
93267-05-1 | 95% | 1g |
$1115 | 2025-02-24 |
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ; rt → -60 °C
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 30 min, -60 °C
1.3 Solvents: Diethyl ether ; 5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Organocuprates in a novel synthesis of optically pure amino acids, Tetrahedron, 1985, 41(10), 1833-43
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referencia
- Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referencia
- Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Nickel Solvents: Ethanol
Referencia
- Approaches toward the total syntheses of astins A, B, and C, Tetrahedron Letters, 1994, 35(14), 2121-4
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C → rt; 24 h, rt
Referencia
- Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ; overnight, 3 bar, rt
Referencia
- MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804
Métodos de producción 8
Condiciones de reacción
Referencia
- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding, Journal of Organic Chemistry, 1996, 61(24), 8402-8406
Métodos de producción 9
Condiciones de reacción
Referencia
- Lithium diorganocuprate reactions with L-serine derivatives, Tetrahedron Letters, 1984, 25(26), 2759-62
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials
- Di-tert-butyl dicarbonate
- Methyllithium (1.6M in Diethyl Ether)
- Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
- Boc-L-2-aminobutanoic acid
- L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- L-2-Aminobutyric Acid Methyl Ester Hydrochloride
- (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Literatura relevante
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Proveedor de China
Lote